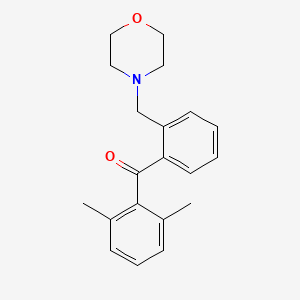

2,6-Dimethyl-2'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photochemical Properties and Applications

Benzophenone (BP) photochemistry, including compounds similar to 2,6-Dimethyl-2'-morpholinomethyl benzophenone, plays a significant role in various fields such as biological chemistry, bioorganic chemistry, and material science. BP photophores are notable for their unique photochemical properties: upon excitation, they form a biradicaloid triplet state, capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This process is exploited in:

- Binding/contact site mapping of ligand-protein interactions.

- Identification of molecular targets and interactome mapping.

- Proteome profiling.

- Bioconjugation and site-directed modification of biopolymers.

- Surface grafting and immobilization.

BP photochemistry is advantageous due to its low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm, making it a versatile tool in various applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Environmental Biodegradation

2,6-Dimethylphenol (2,6-DMP), closely related to the chemical of interest, serves as a crucial chemical intermediate and plastic monomer. It's widely used in the chemical and plastics industry. Microbial degradation of 2,6-DMP, particularly by bacteria such as Mycobacterium neoaurum, represents an effective approach to remediate environments contaminated by 2,6-DMP. The degradation pathway involves hydroxylations and aromatic ring ortho-cleavage, leading to products that integrate into the TCA cycle. This biodegradation process is essential for environmental protection, especially in water bodies affected by 2,6-DMP pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019).

Photoinitiator Analysis in Food Packaging

The analysis of photoinitiator residues, including benzophenone derivatives, in food packaging is a vital area of research. Techniques such as liquid chromatography–electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) have been developed for determining low-level residues of photoinitiators like benzophenone in packaged food products. This research is critical for ensuring food safety and understanding the migration of photoinitiators from packaging materials into food (Shen, Lian, Ding, Xu, & Shen, 2009).

Antitumor Activity

Benzophenone derivatives have been synthesized and screened for their cytotoxic and antitumor activities. Certain morpholino and thiomorpholino benzophenones demonstrated potent cytotoxic activity against specific types of cancer cells, such as murine leukemia and human lung carcinoma cells, both in vitro and in vivo. This research suggests potential therapeutic applications of benzophenone derivatives in cancer treatment (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Safety And Hazards

2,6-Dimethyl-2’-morpholinomethyl benzophenone is classified as a warning signal word . It has hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Propriétés

IUPAC Name |

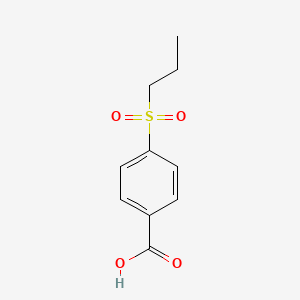

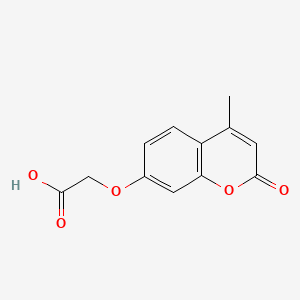

(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSLONGKOAQHSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643543 |

Source

|

| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-2'-morpholinomethyl benzophenone | |

CAS RN |

898750-53-3 |

Source

|

| Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

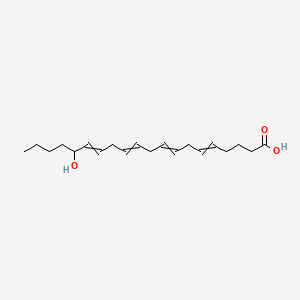

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)